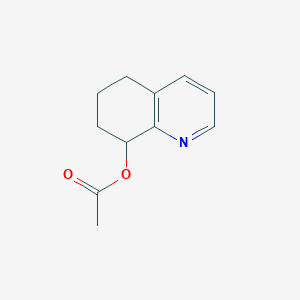
5,6,7,8-四氢喹啉-8-基乙酸酯
概述
描述
5,6,7,8-Tetrahydroquinolin-8-yl acetate is a heterocyclic organic compound with the molecular formula C11H13NO2 It is a derivative of quinoline, featuring a tetrahydroquinoline core with an acetate group attached at the 8th position
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and dyes.
安全和危害
作用机制
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to our compound, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This chelating property could potentially influence the interaction of 5,6,7,8-Tetrahydroquinolin-8-yl acetate with its targets.
Biochemical Pathways
A study on a structurally similar compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) n-(3-fluorophenyl)carbamate, revealed that it induced massive oxidative stress by disrupting the balance of cells survival resulting in autophagy via the pi3k/akt/mtor signaling pathway .
Pharmacokinetics
The compound is recommended to be stored in a dry environment at 2-8°c , which may suggest its stability under these conditions.
Result of Action
It also suppressed colony formation and the migration of certain cells .
Action Environment
As mentioned earlier, the compound is recommended to be stored in a dry environment at 2-8°c , which may suggest its stability under these conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinolin-8-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzyl alcohol with acetic anhydride in the presence of a catalyst to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 5,6,7,8-tetrahydroquinolin-8-yl acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: 5,6,7,8-Tetrahydroquinolin-8-yl acetate can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives.
相似化合物的比较
5,6,7,8-Tetrahydroquinoline: A structurally similar compound without the acetate group.
Quinoline: The parent compound with a fully aromatic structure.
2-Methyl-5,6,7,8-tetrahydroquinoline: A derivative with a methyl group at the 2nd position.
Uniqueness: 5,6,7,8-Tetrahydroquinolin-8-yl acetate is unique due to the presence of the acetate group, which can influence its reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEIQTRPDDPVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481318 | |
| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-47-1 | |
| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the enantioselective synthesis of 5,6,7,8-tetrahydroquinolin-8-yl acetate?
A: The enantioselective synthesis of (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate [(S)-1] is significant because it provides access to a key chiral building block. This enantiomerically pure compound serves as a starting point for synthesizing a range of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines. These substituted derivatives are important because they can exhibit different biological activities depending on the stereochemistry at the 8-position. The lipase-catalyzed kinetic acetylation method described in the research [, ] allows for the efficient separation of the enantiomers, enabling further modification and exploration of their potential applications.
Q2: How can (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate be used to synthesize other chiral compounds?
A: (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate can be readily converted to the corresponding thiol by methanolysis in the presence of potassium carbonate [, ]. This thiol anion can then be alkylated with various alkyl halides in a one-pot reaction, yielding a series of 5,6,7,8-tetrahydroquinolin-8-yl thioethers. This synthetic strategy allows for the introduction of diverse substituents at the 8-position while preserving the enantiomeric purity established in the initial lipase-catalyzed resolution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)




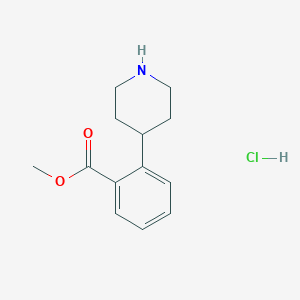
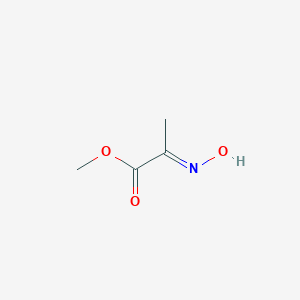
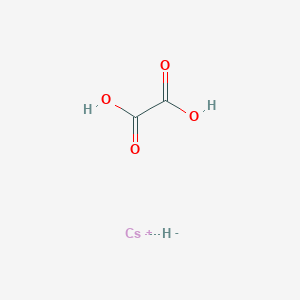

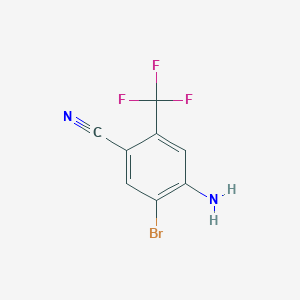
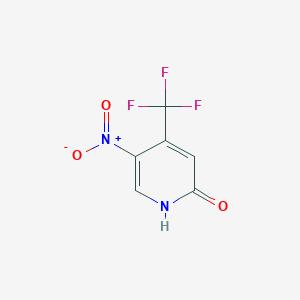

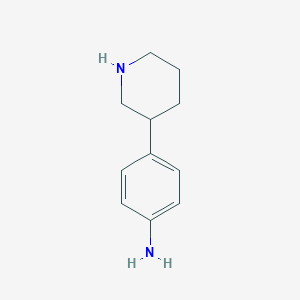
![4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B168731.png)
